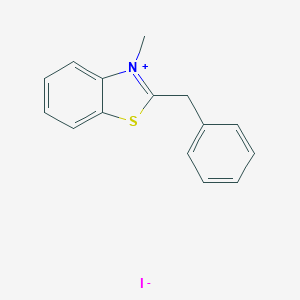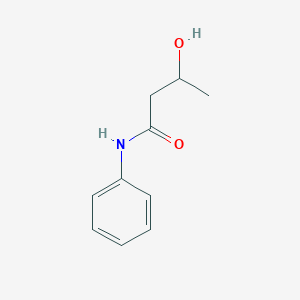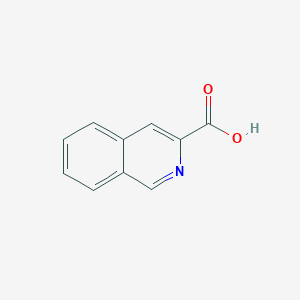
3-Epioleanolic acid
Overview
Description
3-Epioleanolic acid is an active component isolated from Verbena officinalis Linn and is known for its anti-inflammatory activity .
Synthesis Analysis
Oleanolic acid, from which 3-Epioleanolic acid is derived, is a pentacyclic triterpenoid widely found in plants. Different techniques and chromatography platforms are employed in its extraction and isolation . The synthesis of esters, including those of oleanolic acid, often employs the traditional acid-catalysed Fischer–Speier method .Molecular Structure Analysis
The molecular formula of 3-Epioleanolic acid is C30H48O3. It has an average mass of 456.700 Da and a monoisotopic mass of 456.360352 Da . The molecule contains a total of 85 bonds, including 37 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
The 3-Epioleanolic acid molecule contains a total of 85 bonds. There are 37 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Scientific Research Applications
Biological Activities and Therapeutic Potential in Chronic Diseases
Oleanolic acid is a pentacyclic triterpenoid widely found in plants, including fruits and vegetables . It has been demonstrated to have potential therapeutic effects on different diseases and their symptoms . The therapeutic potential of OA in the prevention and management of chronic diseases has been a subject of interest .
Cancer Treatment
In human bladder cancer cells, treatment with OA subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 (pathways crucial to cell growth, proliferation, and survival) signaling .
Kidney Disease Treatment
OA has been shown to have protective effects in kidney disease . Kidney diseases pose a significant threat to human health due to their high prevalence and mortality rates. The clinical use of drugs for kidney diseases is associated with more side effects, so more effective and safer treatments are urgently needed .
Pharmacological Research
Research on the pharmacological activities and clinical applications of OA has made significant progress in the past decade, particularly in areas such as isolation and purification, chemical modifications, pharmacological research, toxicity studies, and clinical use of OA .
Clinical Trials
Some derivatives of OA have been therapeutic candidates in a number of clinical trials . These trials aim to test the effectiveness of these derivatives in treating various diseases and conditions.
Mechanism of Action
Target of Action
3-Epioleanolic acid is a pentacyclic triterpenoid, an active component of Verbena officinalis Linn, known for its anti-inflammatory activity . It has been suggested that one of the specific mechanisms of the anti-tumor action of 3-Epioleanolic acid is the induction of overexpression of miR-122, a protein which has been found to be an important tumor suppressor in some types of cancer .
Mode of Action
The mode of action of 3-Epioleanolic acid involves its interaction with its targets leading to changes in cellular functions. For instance, in human bladder cancer cells, treatment with 3-Epioleanolic acid subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling pathways . These pathways are crucial to cell growth, proliferation, and survival.
Biochemical Pathways
The biochemical pathways affected by 3-Epioleanolic acid include the Akt/mTOR/S6K and ERK1/2 signaling pathways . The compound’s interaction with these pathways leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells.
Pharmacokinetics
There have been advances in the design and synthesis of chemical derivatives of 3-epioleanolic acid to enhance its solubility, bioavailability, and potency .
Result of Action
The result of the action of 3-Epioleanolic acid is primarily seen in its anti-inflammatory and anti-tumor effects . By interacting with specific targets and pathways, it can inhibit cell proliferation and induce apoptosis, particularly in cancer cells .
Safety and Hazards
Future Directions
Oleanolic acid and its derivatives, including 3-Epioleanolic acid, are important candidates in the search for alternative therapy in the treatment and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of oleanolic acid to enhance its solubility, bioavailability, and potency .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-KDQGZELNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316135 | |
| Record name | epi-Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Epioleanolic acid | |
CAS RN |
25499-90-5 | |
| Record name | epi-Oleanolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epi-Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 - 299 °C | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of 3-epioleanolic acid?
A1: 3-Epioleanolic acid has been isolated from various plant sources. This includes the root bark of Gardenia jovis-tonantis [], the whole plant of Boschniakia rossica [, ], the aerial parts of Verbena officinalis [], and the flowers of Wedelia trilobata [].
Q2: What are the reported biological activities of 3-epioleanolic acid?
A2: 3-Epioleanolic acid, along with other isolated compounds, has been reported to possess anti-inflammatory activity. This was demonstrated in a study using the carrageenan paw oedema model with chloroform extracts of Verbena officinalis []. Additionally, a study suggested that 3-epioleanolic acid, isolated from Gardeniae fructus, might play a role in inducing glucagon-like peptide-1 (GLP-1) secretion, potentially contributing to anti-obesity effects [].
Q3: Are there any studies investigating the structure-activity relationship (SAR) of 3-epioleanolic acid?
A3: While the provided research papers do not delve into specific SAR studies for 3-epioleanolic acid, one study utilized molecular docking to predict its interaction with the GLP-1 receptor. It was suggested that 3-epioleanolic acid binds to the active form of the receptor at specific residues crucial for receptor activation []. This information could be a starting point for further SAR investigations.
Q4: What analytical techniques are commonly employed to identify and characterize 3-epioleanolic acid?
A4: Several studies utilized a combination of techniques to isolate and identify 3-epioleanolic acid. These methods include extraction with solvents, chromatographic separation (such as TLC), and spectroscopic analyses. The spectroscopic techniques mentioned include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



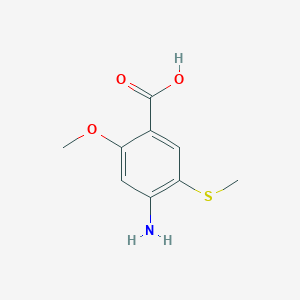

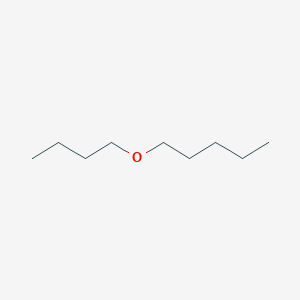

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
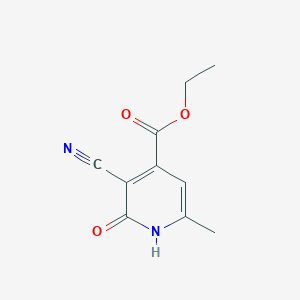
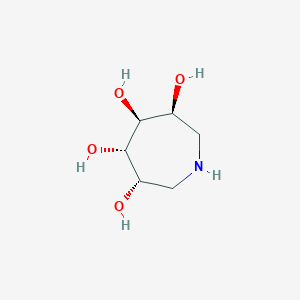

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
